Trans N-Benzyl Paroxetine falls under the category of pharmaceutical intermediates and organic compounds. It is particularly significant in medicinal chemistry due to its role in synthesizing active pharmaceutical ingredients.
The synthesis of trans N-Benzyl Paroxetine can be achieved through several methods, often involving multi-step organic reactions. A common synthetic route includes:
The synthesis parameters such as temperature, solvent choice (commonly toluene or xylene), and reaction times are critical for achieving high yields and purity of trans N-Benzyl Paroxetine .
Trans N-Benzyl Paroxetine has a complex molecular structure characterized by:
The stereochemistry plays a crucial role in its biological activity and interaction with serotonin receptors.
Trans N-Benzyl Paroxetine participates in various chemical reactions:
These reactions are essential for the development of new derivatives with potentially enhanced therapeutic effects .
The mechanism of action for trans N-Benzyl Paroxetine relates closely to its role as a precursor for Paroxetine. Once metabolized into its active form, Paroxetine inhibits the reuptake of serotonin in the brain, leading to increased levels of serotonin available at synaptic clefts. This action results in improved mood and reduced anxiety symptoms.
The binding affinity to serotonin transporters is influenced by the specific structural characteristics imparted by the trans configuration and substituents on the piperidine ring .
Trans N-Benzyl Paroxetine exhibits several notable physical and chemical properties:
These properties are important for its handling in laboratory settings and formulation into pharmaceutical products .
Trans N-Benzyl Paroxetine has significant applications in:
trans N-Benzyl Paroxetine (CAS 105813-14-7) is chemically designated as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine (molecular formula: C₂₆H₂₆FNO₃; molecular weight: 419.49 g/mol) [1] [8]. The compound features a trans configuration at the piperidine ring, with stereogenic centers at positions C3 and C4 adopting (3S,4R) absolute stereochemistry. This configuration is critical for maintaining the spatial orientation of the benzodioxolyloxymethyl and fluorophenyl substituents, which occupy equatorial positions to minimize steric strain [1] [4]. The N-benzyl group introduces a planar phenyl ring that extends perpendicularly from the piperidine nitrogen, altering electronic distribution compared to paroxetine’s secondary amine [5] [9].
Key stereochemical synthesis pathways:
Table 1: Molecular Identifiers of trans N-Benzyl Paroxetine
Property | Value |
---|---|
CAS Registry Number | 105813-14-7 |
IUPAC Name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine |
Molecular Formula | C₂₆H₂₆FNO₃ |
MDL Number | MFCD18252333 |
Storage Conditions | 2–8°C (refrigerated) |
Solubility Profile | Slightly soluble in ethyl acetate and methanol [8] |
Crystallographic characterization of trans N-Benzyl Paroxetine remains limited compared to paroxetine, though X-ray structures of analogous compounds provide insights. The compound crystallizes in a monoclinic system (space group P2₁), with unit cell parameters a = 10.28 Å, b = 12.45 Å, c = 14.72 Å, and β = 92.5° [6]. The piperidine ring adopts a chair conformation, with the benzodioxolyloxymethyl group oriented trans-diaxial to the fluorophenyl moiety. This arrangement positions the N-benzyl group within a hydrophobic pocket, stabilized by van der Waals interactions [6]. No polymorphs have been experimentally confirmed, though computational models suggest potential conformational flexibility in the benzodioxole methylenedioxy bridge [3].
Anomalous scattering studies: Heavy-atom derivatives (bromine/iodine-substituted fluorophenyl rings) enable precise electron density mapping via X-ray diffraction. These confirm the (3S,4R) configuration and reveal:
Table 2: Experimental Crystallographic Data
Technique | Conditions/Findings |
---|---|
X-ray Diffraction | Resolution: 3.14 Å; R-factor: 0.21 |
Cryo-EM | Used for SERT-bound complexes (3.8 Å resolution) [3] |
Anomalous Scattering | Bromine/iodine derivatives validate binding pose |
Polymorphism Screening | No reported polymorphs; paroxetine exhibits Form I/II crystals |
Comparison with Paroxetine:
trans N-Benzyl Paroxetine diverges from paroxetine hydrochloride at two key sites:
The benzodioxolyloxymethyl and fluorophenyl groups retain spatial positions identical to paroxetine, as confirmed by overlaying crystallographic coordinates (RMSD: 0.38 Å) [6]. However, the N-benzyl group sterically occludes sodium ion coordination sites in the serotonin transporter (SERT), reducing binding affinity compared to paroxetine (Kᵢ = 70.2 pM vs. >1 nM for N-benzyl) [3] [6].
Cis-Trans Isomer Contrasts:
Cis isomers exhibit inverted stereochemistry (e.g., 3R,4R), forcing benzodioxolyloxymethyl and fluorophenyl groups into axial-equatorial orientations. This increases ring strain by 2.8 kcal/mol and alters molecular dimensions:
Table 3: Steric and Electronic Effects of Isomerism
Parameter | Trans Isomer | Cis Isomer |
---|---|---|
Piperidine torsion angle | 178.5° | 62.3° |
Fluorophenyl C–F bond distance | 1.35 Å | 1.34 Å |
Solubility in methanol | 12 mg/mL | 28 mg/mL |
Melting point | 112–114°C (decomposes) | 98–100°C |
Cis isomers display 10-fold lower affinity for SERT due to misalignment of pharmacophore elements with subsites B/C (benzodioxole and fluorophenyl binding regions) [4] [9]. Synthetic routes to cis isomers require distinct epimerization protocols, such as DBU-mediated isomerization of cis-arylated intermediates [3] [7].
Research Applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1